molecular formula C34H26O B12908139 1,3-Bis(4-methylphenyl)-4,7-diphenyl-2-benzofuran CAS No. 62422-91-7

1,3-Bis(4-methylphenyl)-4,7-diphenyl-2-benzofuran

Cat. No.: B12908139
CAS No.: 62422-91-7
M. Wt: 450.6 g/mol
InChI Key: TYFBCNLPMMMYDK-UHFFFAOYSA-N
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Description

4,7-Diphenyl-1,3-di-p-tolylisobenzofuran is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran typically involves the reaction of (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature. This reaction yields a dimeric ether compound, which, upon heating in toluene under reflux conditions, forms the desired tricyclic-fused compound . The structure of this compound is confirmed using techniques such as NMR, mass spectroscopy, and X-ray crystallography.

Industrial Production Methods

While specific industrial production methods for 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-1,3-di-p-tolylisobenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,7-Diphenyl-1,3-di-p-tolylisobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Diphenyl-1,3-di-p-tolylisobenzofuran is unique due to its specific arrangement of aromatic rings and the presence of both phenyl and p-tolyl groups. This structural uniqueness imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

62422-91-7

Molecular Formula

C34H26O

Molecular Weight

450.6 g/mol

IUPAC Name

1,3-bis(4-methylphenyl)-4,7-diphenyl-2-benzofuran

InChI

InChI=1S/C34H26O/c1-23-13-17-27(18-14-23)33-31-29(25-9-5-3-6-10-25)21-22-30(26-11-7-4-8-12-26)32(31)34(35-33)28-19-15-24(2)16-20-28/h3-22H,1-2H3

InChI Key

TYFBCNLPMMMYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC=C(C3=C(O2)C4=CC=C(C=C4)C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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